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Compound of Interest

Compound Name: Terbutaline-d9

Cat. No.: B563079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and

characterization of Terbutaline-d9, a deuterated isotopologue of the β2-adrenergic receptor

agonist, Terbutaline. Due to its properties, Terbutaline-d9 serves as an ideal internal standard

for quantitative bioanalytical assays, such as those employing mass spectrometry.[1] The

incorporation of nine deuterium atoms on the tert-butyl group provides a significant mass shift

from the parent compound, ensuring clear differentiation in mass spectrometric analyses

without altering its fundamental chemical behavior.

Physicochemical and Isotopic Properties
The key properties of Terbutaline-d9 are summarized below. The high isotopic and chemical

purity make it a reliable standard for sensitive and accurate quantification of Terbutaline in

various matrices.
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Property Value Reference(s)

Chemical Name
2-(tert-Butylamino-d9)-1-(3,5-

dihydroxyphenyl)ethanol
[2]

CAS Number 1189658-09-0 [2]

Molecular Formula C₁₂H₁₀D₉NO₃ [2]

Molecular Weight 234.34 g/mol [2]

Deuterium Incorporation
9 Deuterium atoms on the tert-

butyl group
[3][4]

Chemical Purity ≥98% [2]

Appearance Tan Powder [5]

Synthesis of Terbutaline-d9
The synthesis of Terbutaline-d9 is analogous to established routes for the non-deuterated

parent compound, with the critical modification of using a deuterated source for the tert-butyl

group. The most common and effective strategy involves the reaction of a protected

bromoacetophenone intermediate with tert-butylamine-d9.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.scbt.com/p/terbutaline-d9-1189658-09-0
https://www.scbt.com/p/terbutaline-d9-1189658-09-0
https://www.scbt.com/p/terbutaline-d9-1189658-09-0
https://www.scbt.com/p/terbutaline-d9-1189658-09-0
https://aquigenbio.com/product/terbutaline-d9/
https://www.cleanchemlab.com/Terbutaline-D9
https://www.scbt.com/p/terbutaline-d9-1189658-09-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3784253.htm
https://www.benchchem.com/product/b563079?utm_src=pdf-body
https://www.benchchem.com/product/b563079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


start_end

process

reagent

product

3,5-Dibenzyloxy-
acetophenone

Bromination

Ethyl Acetate

2-Bromo-1-(3,5-dibenzyloxy
-phenyl)ethanone

Condensation Ketone Intermediate Reduction Protected
Terbutaline-d9

Deprotection
(Hydrogenolysis) Terbutaline-d9

Br₂

tert-Butylamine-d9

H₂ / Pd/C

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Terbutaline-d9.

Experimental Protocol: Synthesis
This protocol is based on established methods for analogous compounds.[6]

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone.

Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate.
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Add a brominating agent (e.g., dibromohydantoin) and an acid catalyst (e.g., trifluoroacetic

acid).

Stir the reaction mixture at room temperature, protected from light, for several hours until

completion, as monitored by TLC.

Upon completion, filter the reaction mixture. The filtrate is washed with water, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-

(3,5-dibenzyloxyphenyl)ethanone.

Step 2: Condensation with tert-Butylamine-d9.

Dissolve the crude bromo-intermediate from Step 1 in an appropriate solvent like

acetonitrile.

Add tert-butylamine-d9 to the solution.

Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

Once the reaction is complete, the solvent is removed under vacuum to yield the crude

ketone intermediate, 2-(tert-butylamino-d9)-1-(3,5-dibenzyloxyphenyl)ethanone.

Step 3: Reduction and Deprotection.

Dissolve the ketone intermediate in a solvent such as methanol or ethanol.

Transfer the solution to a hydrogenation vessel containing a palladium on carbon (Pd/C)

catalyst.

Pressurize the vessel with hydrogen gas (H₂). This step simultaneously reduces the

ketone to a hydroxyl group and removes the benzyl protecting groups via hydrogenolysis.

The reaction is stirred under H₂ pressure until the uptake of hydrogen ceases.

Filter the mixture through celite to remove the Pd/C catalyst, and concentrate the filtrate

under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting crude product is purified by recrystallization or column chromatography to

yield pure Terbutaline-d9.

Characterization of Terbutaline-d9
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Terbutaline-d9. The primary analytical techniques employed are

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic

Resonance (NMR) Spectroscopy.

Characterization Workflow Diagram
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Caption: General workflow for the characterization of Terbutaline-d9.
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Protocol 1: LC-MS/MS Analysis
This method is designed for the confirmation of molecular weight and structural integrity.

Sample Preparation:

Prepare a stock solution of Terbutaline-d9 at 1 mg/mL in methanol.

Create a working solution by diluting the stock solution to approximately 1 µg/mL with a

50:50 mixture of water and acetonitrile.

Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to

initial conditions.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS/MS.

Precursor Ion (Q1): m/z 235.2 (for [M+H]⁺).

Product Ions (Q3): Monitor for expected fragments. A primary fragmentation pathway

involves the neutral loss of deuterated isobutene (C₄D₈, mass ~64.1 Da), resulting in a

major product ion.
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Protocol 2: NMR Spectroscopy
NMR is used to confirm the molecular structure and the specific locations of deuterium labeling.

Sample Preparation:

Dissolve 5-10 mg of Terbutaline-d9 in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Methanol-d4, DMSO-d6).[7][8]

Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to

remove any particulate matter.[9][10]

¹H NMR Spectroscopy:

Acquire a standard one-dimensional proton NMR spectrum.

Expected Result: The spectrum should show signals corresponding to the aromatic

protons and the protons on the ethanolamine backbone. Critically, the large singlet

typically observed for the non-deuterated tert-butyl group (around 1.4 ppm) will be absent,

confirming successful deuteration.

¹³C NMR Spectroscopy:

Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

Expected Result: The spectrum will show signals for the aromatic and ethanolamine

carbons. The signals corresponding to the tert-butyl carbons will be significantly altered.

The quaternary carbon will appear as a multiplet with reduced intensity due to C-D

coupling, and the signal for the nine equivalent methyl carbons will be replaced by a low-

intensity multiplet, confirming the location of the deuterium labels.

Summary of Characterization Data
The following table summarizes the expected key data points from the characterization

analyses.
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Analysis Technique Parameter Expected Result

LC-MS/MS (ESI+) Precursor Ion [M+H]⁺ m/z 235.2

Major Product Ion
m/z ~171.1 (Resulting from

neutral loss of C₄D₈)

¹H NMR tert-Butyl Signal Absent (confirms deuteration)

Aromatic/Aliphatic Signals

Present and consistent with

the core structure of

Terbutaline.

¹³C NMR tert-Butyl C Signals

Quaternary and methyl carbon

signals will be observed as

low-intensity multiplets due to

C-D coupling and the absence

of protons, confirming the label

position.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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